

Introduction: Etofenprox and the Role of Etofenprox-phenol-d5

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Compound of Interest		
Compound Name:	Etofenprox-phenol-d5	
Cat. No.:	B15556250	Get Quote

Etofenprox (IUPAC name: 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxybenzene) is a broad-spectrum insecticide noted for its unique chemical structure.[1][2] While it exhibits a mode of action similar to pyrethroids, its structure contains an ether linkage instead of the characteristic ester moiety, leading to its classification as a non-ester or pseudo-pyrethroid.[1] [3][4] This structural difference contributes to a more favorable toxicological profile in mammals compared to many conventional pyrethroids.[3]

The compound "Etofenprox-phenol-d5" is a deuterium-labeled version of an Etofenprox metabolite.[5] The "-d5" designation indicates the presence of five deuterium atoms, a modification used to create a stable isotope-labeled internal standard.[6][7] Such standards are essential for accurate quantification in analytical methods like mass spectrometry, allowing researchers to correct for analyte loss during sample preparation and analysis.[8] Therefore, the biological mechanism of action discussed in this guide pertains to the parent compound, Etofenprox.

Core Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

The primary insecticidal action of Etofenprox is the disruption of the insect's nervous system.[9] [10] Its principal molecular target is the voltage-gated sodium channel (VGSC), a critical protein for the generation and propagation of action potentials in neurons.[9][11][12]

The mechanism proceeds as follows:



- Binding: Etofenprox, being lipophilic, accesses the VGSC within the neuronal membrane.
 Computational docking studies suggest it binds within a hydrophobic pocket at the DII-DIII domain interface, a region known as a fenestration.[13][14]
- Channel Modification: Upon binding, Etofenprox alters the gating kinetics of the channel. It prevents the channel from transitioning from the open (activated) state to the inactivated state.[9][15]
- Neurotoxicity: This modification leads to a prolonged influx of sodium ions (Na+) into the neuron. The persistent membrane depolarization results in uncontrolled, repetitive firing of nerve impulses.[9]
- Physiological Outcome: The continuous nerve firing leads to paralysis, often observed as a rapid 'knock-down' effect, and ultimately the death of the insect.[9][10][15]

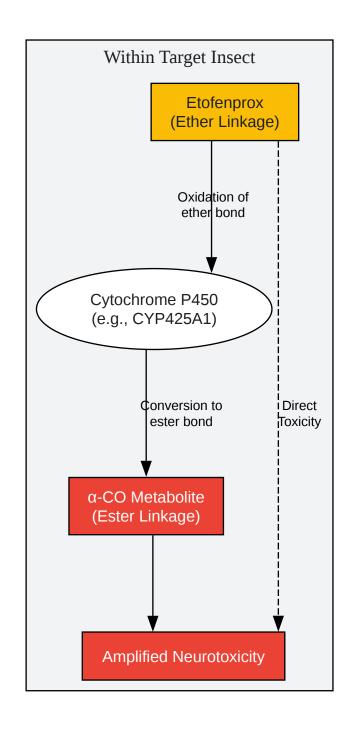
While the insecticidal action is potent, Etofenprox does not appear to target the mammalian sodium channel in the same manner and does not produce the neurotoxic syndromes typical of classical pyrethroids in mammals, contributing to its selective toxicity.[16][17]

Metabolic Activation: A Hidden Potentiation Pathway

A significant aspect of Etofenprox's mechanism is its metabolic activation within the target insect. Research has demonstrated that certain insect species, such as the brown planthopper (Nilaparvata lugens), can metabolize Etofenprox into a more potent insecticide.[18]

This bioactivation is mediated by the cytochrome P450 enzyme, CYP425A1.[18] The enzyme oxidizes the ether bond in the Etofenprox molecule, converting it into an ester bond. The resulting primary metabolite is 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate (also known as α -CO).[18][19] This α -CO metabolite is structurally a potent pyrethroid, and its formation within the insect amplifies the overall toxicity of the initial Etofenprox exposure.[18] This insect-specific metabolic conversion represents a critical and advanced element of its mode of action.





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Metabolic activation pathway of Etofenprox in insects.

Quantitative Toxicological and Physicochemical Data



The efficacy and safety of Etofenprox have been quantified across numerous studies. Key data points are summarized below.

Table 1: Insecticidal Efficacy

Parameter	Species	Value	Reference
LD50	Housefly (Musca domestica)	23 ng/fly	[20]
Docking Score (Open VGSC)	Mosquito (Anopheles gambiae)	-9.97 kcal/mol	[14][21]
Docking Score (Inactivated VGSC)	Mosquito (Anopheles gambiae)	-9.71 kcal/mol	[14][21]

Table 2: Mammalian Toxicology

Parameter	Species	Value	Reference
Acute Oral LD50	Rat	>2000 mg/kg	[2]
Acute Dermal LD50	Rat	>2000 mg/kg	[2]
Acute Inhalation LC50	Rat	>5.88 mg/L	[2]
NOAEL (2-year study)	Rat	3.7 mg/kg bw/day	[22]
NOAEL (Maternal Toxicity)	Rabbit	10 mg/kg bw/day	[22]
NOAEL (Offspring Toxicity)	Rat	28.4 mg/kg bw/day	[19]

Table 3: Environmental and Physicochemical Properties

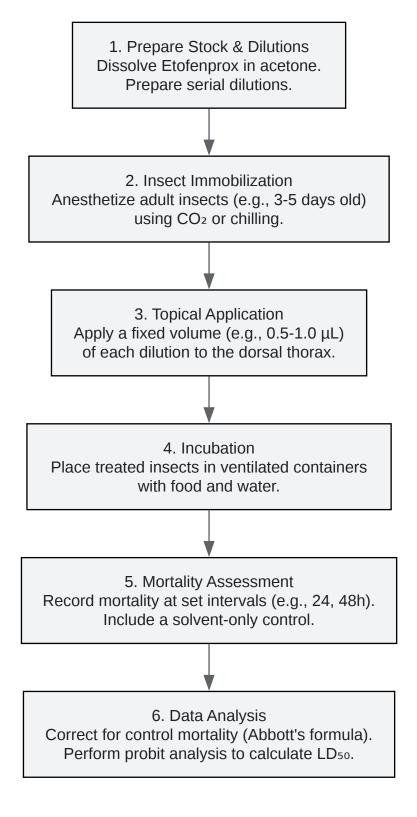


Parameter	Condition	Value	Reference
Half-life	Aerobic Soil	7 - 25 days	[2]
Half-life	Bean Leaves	3 weeks	[23]
Half-life	Tomato Fruit	2.15 days	[24]
LOQ (Limit of Quantification)	Tomato	0.01 mg/kg	[24][25]
LOQ (Limit of Quantification)	Green Tea	0.02 ppm	[26]

Experimental Protocols Protocol for Insect Toxicity Bioassay (Adult Topical Application)

This protocol outlines a standard method for determining the contact toxicity (LD50) of Etofenprox on adult insects.[27][28]





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Workflow for an adult topical insecticide bioassay.

Methodology:



- Preparation of Dosing Solutions: Prepare a stock solution of technical-grade Etofenprox in a suitable solvent (e.g., acetone). Create a series of 5-7 serial dilutions from the stock solution to span the expected mortality range from 0% to 100%.
- Insect Handling: Use insects of a consistent age and stage. Anesthetize them briefly using CO₂ or by chilling on a cold plate to facilitate handling.
- Application: Using a calibrated microapplicator, apply a precise volume (typically 0.5-1.0 μL)
 of each test concentration to the dorsal thorax of each insect. A control group should be
 treated with the solvent alone. Use at least 3-4 replicates of 10-20 insects per concentration
 level.
- Observation: Transfer the treated insects to clean recovery containers with access to a food source (e.g., a 10% sucrose solution). Maintain them under controlled conditions (e.g., 25°C, 12:12 L:D cycle).
- Data Collection: Assess mortality at a predetermined endpoint, typically 24 hours postapplication. An insect is considered dead if it is unable to make any coordinated movement when gently prodded.
- Analysis: Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Analyze the dose-response data using probit analysis to determine the LD₅₀ value and its 95% confidence intervals.

Protocol for Residue Analysis via HPLC

This protocol describes a method for quantifying Etofenprox residues in a vegetable matrix, relevant for studies involving its deuterated standards. The method uses QuEChERS for extraction and cleanup, followed by High-Performance Liquid Chromatography (HPLC).[24][25]

Methodology:

- Sample Preparation (QuEChERS):
 - Homogenize 10 g of the sample (e.g., tomato) with 10 mL of acetonitrile.

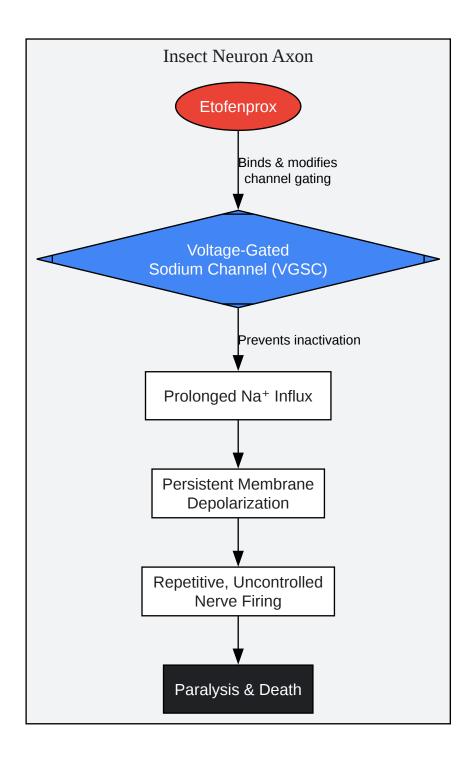


- At this stage, spike the sample with a known concentration of the internal standard (e.g., Etofenprox-phenol-d5).
- Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), vortex vigorously for 1 minute, and centrifuge.
- Take an aliquot of the supernatant (acetonitrile layer).
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer the supernatant to a tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) and MgSO₄) to remove interfering matrix components like organic acids and water.
 - Vortex for 30 seconds and centrifuge at high speed.
- HPLC Analysis:
 - Filter the final supernatant through a 0.22 μm filter into an HPLC vial.
 - Inject the sample into an HPLC system equipped with a suitable detector (e.g., UV-Vis or Fluorescence).
 - Typical HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).[26]
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[26]
 - Flow Rate: 1.0 mL/min.[26]
 - Detection: UV at 225 nm.[26]
- Quantification: Create a calibration curve using analytical standards of Etofenprox. Quantify
 the Etofenprox in the sample by comparing its peak area to the calibration curve, normalized
 against the recovery of the internal standard.

Signaling Pathway Diagram



The primary signaling event disrupted by Etofenprox is the action potential in an insect neuron.



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Signaling cascade of Etofenprox neurotoxicity in insects.



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